
N-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzenesulfonamide, also known as CM-272, is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of oxadiazole derivatives, which have shown potential as anti-cancer agents. In
科学的研究の応用
N-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzenesulfonamide has been studied for its potential as an anti-cancer agent. In vitro studies have shown that it inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzenesulfonamide has been studied for its potential as an anti-inflammatory agent, as it inhibits the production of inflammatory cytokines.
作用機序
The mechanism of action of N-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzenesulfonamide is not fully understood, but it is believed to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many cancer cells and plays a role in tumor growth and survival. By inhibiting CAIX, N-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzenesulfonamide may inhibit the growth and survival of cancer cells.
Biochemical and Physiological Effects:
N-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzenesulfonamide has been shown to have low toxicity in vitro and in vivo. In animal studies, it has been well-tolerated and does not cause significant adverse effects. However, further studies are needed to determine its long-term effects on the body.
実験室実験の利点と制限
One advantage of N-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzenesulfonamide is that it has shown potential as a selective anti-cancer agent, targeting cancer cells while leaving healthy cells unharmed. This makes it a promising candidate for further development as a cancer treatment. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its efficacy and safety.
将来の方向性
There are several future directions for the study of N-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzenesulfonamide. One direction is to further investigate its mechanism of action and optimize its efficacy and safety as a cancer treatment. Another direction is to explore its potential as an anti-inflammatory agent, as it has shown promising results in inhibiting the production of inflammatory cytokines. Additionally, it may be useful to study the effects of N-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzenesulfonamide on other physiological processes, such as angiogenesis and metastasis. Finally, further studies are needed to determine its long-term effects on the body and its potential for clinical use.
合成法
The synthesis of N-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzenesulfonamide involves the reaction of 2-chlorobenzonitrile with ethyl hydrazinecarboxylate to form 2-(2-chlorophenyl)hydrazonoacetic acid ethyl ester. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is further reacted with 5-amino-2-methoxybenzenesulfonamide and sodium azide to yield N-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzenesulfonamide.
特性
IUPAC Name |
N-[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4S/c1-24-12-6-8-13(9-7-12)26(22,23)19-11-10-16-20-17(21-25-16)14-4-2-3-5-15(14)18/h2-9,19H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUBNQAZNZRYBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCC2=NC(=NO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




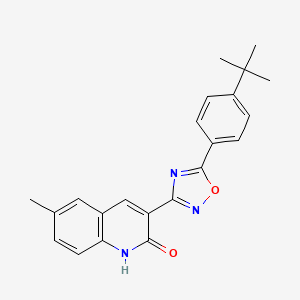


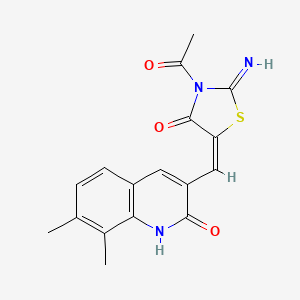
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7688453.png)

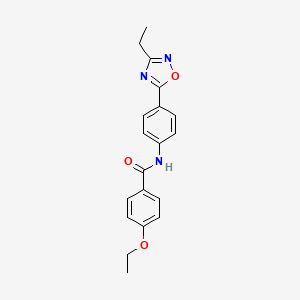
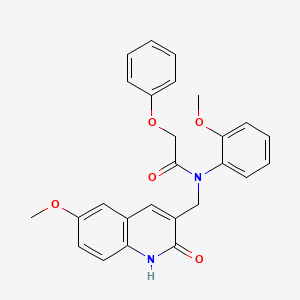
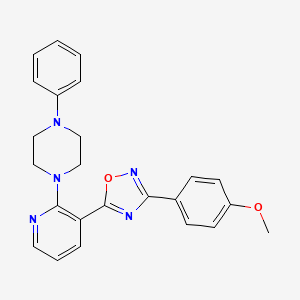
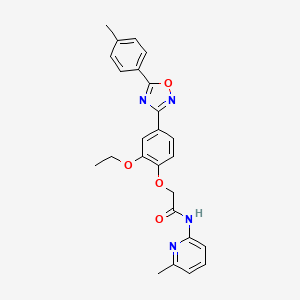
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7688489.png)